molecular formula C17H20ClNO4S B2702640 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID CAS No. 74138-24-2

5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID

Cat. No.: B2702640
CAS No.: 74138-24-2
M. Wt: 369.86
InChI Key: HFPIDSHXIYBBPA-UHFFFAOYSA-N
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Description

5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 5-position substituted with an adamantane moiety and a chlorine atom at the 2-position. The sulfamoyl group (-SO₂NH-) acts as a versatile pharmacophore, enabling hydrogen bonding and electrostatic interactions. The chlorine substituent at position 2 may influence electronic effects (e.g., resonance withdrawal) and steric hindrance, modulating reactivity or biological activity.

Properties

IUPAC Name

5-(1-adamantylsulfamoyl)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c18-15-2-1-13(6-14(15)16(20)21)24(22,23)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,19H,3-5,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPIDSHXIYBBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID typically involves multiple steps starting from adamantane derivatives. One common method involves the sulfonation of adamantane to introduce the sulfamoyl group, followed by chlorination and subsequent coupling with a benzoic acid derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, adamantyl derivatives, and sulfamoyl-modified compounds. These products can exhibit different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Sulfamoyl-Benzoic Acid Derivatives

Compound CAS Substituent Type Key Features Potential Applications
328028-05-3 3-Chloro-4-methylphenyl Moderate hydrophobicity, halogenated Antibacterial agents
327079-55-0 4-Methanesulfonylphenyl Strongly electron-withdrawing, polar Enzyme inhibitors (e.g., kinases)
380432-27-9 5-Chloro-2,4-dimethoxyphenyl Mixed electronic effects, steric hindrance Anticancer candidates
Hypothetical Adamantan-1-yl High rigidity, lipophilic CNS-targeted therapeutics

Biological Activity

5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid, also known by its CAS number 1017464-69-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid has the molecular formula C17H20ClNO4SC_{17}H_{20}ClNO_4S and a molecular weight of 365.86 g/mol. The compound features an adamantane moiety linked to a sulfamoyl group and a chlorobenzoic acid structure, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H20ClNO4SC_{17}H_{20}ClNO_4S
Molecular Weight365.86 g/mol
CAS Number1017464-69-5
StructureStructure

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to sulfamoyl derivatives, particularly against dengue virus (DENV). A study demonstrated that adamantane-benzsulfonamide hybrids exhibited significant anti-DENV serotype 2 activity with IC50 values around 22.2μM22.2\,\mu M and low cytotoxicity (CC50 < 100μM100\,\mu M) . The presence of the adamantane moiety is believed to enhance the antiviral efficacy by improving the compound's interaction with viral proteins.

The proposed mechanism of action for these compounds involves inhibition of the DENV2 NS2B/NS3 protease, which is crucial for viral replication. Molecular docking studies indicated that these compounds form significant interactions with key residues in the active site of the protease, suggesting a competitive inhibition model .

Structure-Activity Relationship (SAR)

The effectiveness of 5-[(adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid can be attributed to its structural components:

  • Adamantane Moiety : Enhances lipophilicity and potentially increases cell membrane permeability.
  • Sulfamoyl Group : Contributes to the bioactivity by interacting with target proteins.
  • Chlorobenzoic Acid : May affect binding affinity and selectivity towards viral targets.

Case Studies

  • Dengue Virus Inhibition : A comparative study involving various adamantane derivatives showed that those with sulfamoyl modifications had superior antiviral activity against DENV compared to their parent compounds . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Cytotoxicity Assessment : In vitro assays indicated that while several derivatives exhibited potent antiviral effects, they maintained low cytotoxicity levels, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-[(Adamantan-1-yl)sulfamoyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sulfamoylation of 2-chlorobenzoic acid derivatives using adamantane-1-sulfonamide under controlled conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide reactivity.
  • Catalysis: Employ triethylamine or DMAP to facilitate nucleophilic substitution .
  • Purification: Column chromatography (silica gel, chloroform:methanol 7:3) or recrystallization from ethanol/water mixtures improves purity .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield RangeReference
SolventDMF65–75%
Temperature80–100°C (reflux)70–80%
CatalystTriethylamine60–70%

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • FT-IR: Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups .
  • NMR: Use 1^1H and 13^13C NMR to confirm adamantane ring protons (δ 1.6–2.1 ppm) and aromatic chlorinated protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 395.08) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate:
    • HOMO-LUMO gaps to predict charge transfer behavior .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Q. Table 2: DFT-Derived Electronic Properties

PropertyCalculated ValueExperimental ValueReference
HOMO-LUMO Gap (eV)4.2N/A
Dipole Moment (Debye)3.8N/A

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Experimental Replication: Standardize assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across cell lines (e.g., HEK293 vs. HeLa) .
  • Variable Control: Account for solvent effects (DMSO concentration ≤0.1%) and pH stability (carboxylic acid group pKa ~2.5) .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.05) .

Q. What methodologies are recommended for studying environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 2–12) at 25–50°C using HPLC-MS to detect benzoic acid derivatives .
  • Photolysis: Exclude compounds to UV-Vis light (λ = 254 nm) and quantify byproducts via LC-QTOF .
  • Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute toxicity (EC50) .

Q. Methodological Framework Integration

Q. How can a theoretical framework guide the design of experiments involving this compound?

Methodological Answer:

  • Conceptual Linkage: Align studies with the "structure-activity relationship" (SAR) theory to rationalize bioactivity .
  • Hypothesis Testing: For example, test whether adamantane’s lipophilicity enhances blood-brain barrier penetration in neuroactive studies .
  • Iterative Refinement: Use failed hypotheses to refine synthetic pathways (e.g., modifying sulfamoyl substituents) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between computational models and experimental results?

Methodological Answer:

  • Error Source Identification: Check for solvent polarity effects in NMR or basis set limitations in DFT .
  • Cross-Validation: Compare results with analogous compounds (e.g., 2-chloro-5-sulfamoylbenzoic acid derivatives) .
  • Collaborative Peer Review: Share raw data via platforms like PubChem or Zenodo for independent verification .

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